molecular formula C14H14N4OS2 B3882313 5,15,15-Trimethyl-11,14-dithia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one

5,15,15-Trimethyl-11,14-dithia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one

Cat. No.: B3882313
M. Wt: 318.4 g/mol
InChI Key: PLQBKIDJFWVJLT-UHFFFAOYSA-N
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Description

5,15,15-Trimethyl-11,14-dithia-3,6,7,9-tetrazatetracyclo[87002,7012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,15,15-Trimethyl-11,14-dithia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where the formation of the tetracyclic structure is achieved through a series of condensation and rearrangement reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5,15,15-Trimethyl-11,14-dithia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5,15,15-Trimethyl-11,14-dithia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,15,15-Trimethyl-11,14-dithia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Dibromo-15-methoxy-3,11-dithia-tricyclo[11.3.1.1(5,9)]octadeca-hexaene
  • 7,15-Dimethyl-3,11-dithia-tricyclo[11.3.1.1(5,9)]octadeca-hexaene
  • 6,8-Dibromo-15-methoxy-3,11-dithia-tricyclo[11.3.1.1(5,9)]octadeca-hexaene

Uniqueness

5,15,15-Trimethyl-11,14-dithia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one is unique due to its specific tetracyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5,15,15-trimethyl-11,14-dithia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS2/c1-7-12(19)16-11-10-8-4-14(2,3)20-5-9(8)21-13(10)15-6-18(11)17-7/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQBKIDJFWVJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NC3=C(C2=NC1=O)C4=C(S3)CSC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,15,15-Trimethyl-11,14-dithia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one
Reactant of Route 2
5,15,15-Trimethyl-11,14-dithia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one
Reactant of Route 3
Reactant of Route 3
5,15,15-Trimethyl-11,14-dithia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one
Reactant of Route 4
Reactant of Route 4
5,15,15-Trimethyl-11,14-dithia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one
Reactant of Route 5
Reactant of Route 5
5,15,15-Trimethyl-11,14-dithia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one
Reactant of Route 6
Reactant of Route 6
5,15,15-Trimethyl-11,14-dithia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one

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